2-(4-Pyridyl)thiazolidine-4-carboxylic acid
Overview
Description
2-(4-Pyridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with formaldehyde in an aqueous medium. The reaction is carried out by mixing L-cysteine with formaldehyde (37%) in water, followed by stirring at a controlled speed . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free synthesis and the use of reusable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(4-Pyridyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable thiazolidine rings under physiological conditions, which may interact with enzymes and other biomolecules, leading to various biological effects . The presence of sulfur and nitrogen atoms in the structure enhances its reactivity and potential for forming stable complexes with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound is structurally similar but contains a thiazole ring instead of a thiazolidine ring.
L-4-Thiazolidinecarboxylic acid: Another similar compound with a thiazolidine ring but different substituents.
Uniqueness
2-(4-Pyridyl)thiazolidine-4-carboxylic acid is unique due to its specific structure, which combines a thiazolidine ring with a pyridyl group.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965495 | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-84-7 | |
Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51226-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Pyridyl)thiazolidine-4-carboxylic acid interact with Mycobacterium tuberculosis malate synthase?
A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], the research confirms that this compound forms a complex with Mycobacterium tuberculosis malate synthase. This suggests potential inhibitory activity against the enzyme, which plays a crucial role in the bacterium's metabolism. Further research is needed to elucidate the specific binding interactions and their functional consequences.
Q2: What is the structural characterization of this compound and its isomers?
A2: The research by Vederas et al. [] explores the NMR properties of various thiazolidine derivatives, including this compound. The study reveals the presence of two diastereoisomers, denoted as A and C, differing in configuration at the C2 carbon. These isomers interconvert in solution via an open-chain Schiff base intermediate, with the rate influenced by pH. While the paper doesn't explicitly provide the molecular formula or weight, it highlights the dynamic equilibrium between these isomers, a crucial aspect influencing potential biological activity.
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